4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid
Overview
Description
4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, a methoxyanilino group, and a sulfonic acid group attached to a naphthalene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid typically involves the following steps:
Nitration: The naphthalene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups.
Sulfonation: The naphthalene ring is sulfonated to introduce the sulfonic acid group.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction.
Methoxyanilino Substitution: The methoxyanilino group is introduced through a substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participate in redox reactions, and form complexes with metal ions. These interactions can modulate various biochemical and physiological processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methylamino-2-naphthalenesulfonic acid
- 6-Amino-4-hydroxy-2-naphthalenesulfonic acid
- 4-Hydroxy-6-(4-aminophenylamino)naphthalene-2-sulfonic acid
Uniqueness
4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid is unique due to the presence of the methoxyanilino group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4-hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c1-23-14-6-4-12(5-7-14)18-13-3-2-11-8-15(24(20,21)22)10-17(19)16(11)9-13/h2-10,18-19H,1H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGSMTAOXORMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597771 | |
Record name | 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201235-52-1 | |
Record name | 4-Hydroxy-6-(4-methoxyanilino)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30597771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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